molecular formula C14H22N2 B12667651 3-((2-Aminocyclohexyl)methyl)-p-toluidine CAS No. 90680-57-2

3-((2-Aminocyclohexyl)methyl)-p-toluidine

Katalognummer: B12667651
CAS-Nummer: 90680-57-2
Molekulargewicht: 218.34 g/mol
InChI-Schlüssel: BTLXZSMQPLMJPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 292-672-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of EINECS 292-672-9 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Typically, the synthesis involves a series of chemical reactions that may include steps such as condensation, oxidation, or reduction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of EINECS 292-672-9 is scaled up to meet commercial demands. This often involves the use of large reactors and continuous processing techniques. The industrial methods are designed to maximize yield and minimize waste, ensuring an efficient and cost-effective production process.

Analyse Chemischer Reaktionen

Types of Reactions

EINECS 292-672-9 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield a different product compared to reduction or substitution.

Wissenschaftliche Forschungsanwendungen

EINECS 292-672-9 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological studies to understand its effects on living organisms.

    Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of EINECS 292-672-9 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of its use.

Conclusion

EINECS 292-672-9 is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a valuable substance for various chemical, biological, and industrial processes.

Eigenschaften

CAS-Nummer

90680-57-2

Molekularformel

C14H22N2

Molekulargewicht

218.34 g/mol

IUPAC-Name

3-[(2-aminocyclohexyl)methyl]-4-methylaniline

InChI

InChI=1S/C14H22N2/c1-10-6-7-13(15)9-12(10)8-11-4-2-3-5-14(11)16/h6-7,9,11,14H,2-5,8,15-16H2,1H3

InChI-Schlüssel

BTLXZSMQPLMJPO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N)CC2CCCCC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.